molecular formula C25H27N3O4S B2400297 Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422283-73-6

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Numéro de catalogue: B2400297
Numéro CAS: 422283-73-6
Poids moléculaire: 465.57
Clé InChI: AKSLLWBSCXWJLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the thioxo group and the carbamoyl substituent may enhance its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit notable antibacterial effects. For instance, similar compounds have shown activity against various Gram-positive and Gram-negative bacteria.

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0200.040
Enterobacter cloacae0.0100.020

These findings suggest that this compound may possess similar antibacterial properties, potentially making it a candidate for further investigation in treating bacterial infections .

Antifungal Activity

The antifungal properties of related quinazoline derivatives have also been evaluated. Compounds in this class have shown effective inhibition against various fungi:

Fungi MIC (mg/mL) MBC (mg/mL)
Candida albicans0.0050.010
Aspergillus fumigatus0.0200.030
Trichophyton mentagrophytes0.0150.025

These results indicate that the compound may exhibit potent antifungal activity, warranting further studies to explore its efficacy against fungal pathogens .

Anticancer Activity

In vitro studies have suggested that quinazoline derivatives can inhibit cancer cell proliferation. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest . The structure–activity relationship indicates that modifications on the quinazoline core can significantly affect potency against these cancer cell lines.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinazoline derivatives against Staphylococcus aureus. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency .
  • Case Study on Anticancer Properties : Research involving MCF-7 cells demonstrated that specific substitutions on the quinazoline scaffold led to increased cytotoxicity, suggesting a pathway for designing more effective anticancer agents .

Applications De Recherche Scientifique

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and case studies that illustrate its utility in various therapeutic contexts.

Chemical Properties and Structure

The compound belongs to the class of quinazoline derivatives , known for their diverse biological activities. Quinazolines have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific structure of this compound contributes to its unique pharmacological profile.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives led to a reduction in cell viability in breast and lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Quinazoline derivatives have been reported to inhibit key inflammatory mediators such as nitric oxide synthase and cyclooxygenase enzymes.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies demonstrated that derivatives with similar structures reduced the production of pro-inflammatory cytokines in macrophage cell lines. This inhibition was linked to the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A screening of quinazoline derivatives against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting the potential for development into new antimicrobial agents .

Summary Table of Synthesis Steps

StepReaction TypeReagents UsedConditions
1CondensationAmines + CarbonylsAcidic conditions
2AcylationAcid chloridesBase catalysis
3MethylationMethyl iodideBasic conditions

Propriétés

IUPAC Name

methyl 3-[[4-[(2-methylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-15-5-3-4-6-20(15)26-22(29)17-9-7-16(8-10-17)14-28-23(30)19-12-11-18(24(31)32-2)13-21(19)27-25(28)33/h7-13,15,20H,3-6,14H2,1-2H3,(H,26,29)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSLLWBSCXWJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.